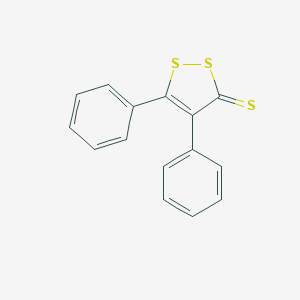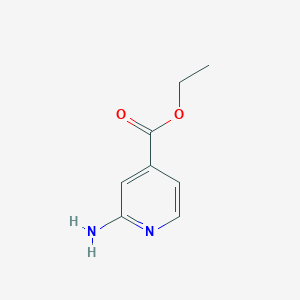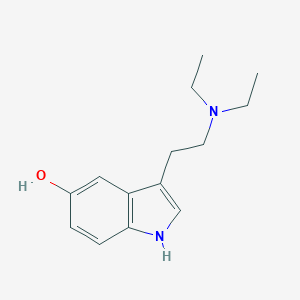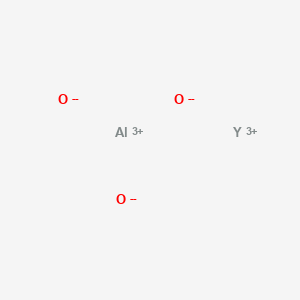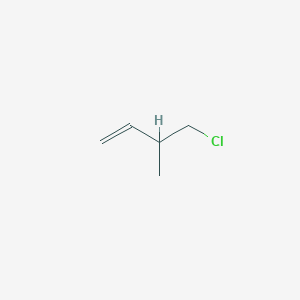
4-chloro-3-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methylbut-1-ene is an organic compound with the molecular formula C5H9Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-chloro-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methyl-1-butene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and may be facilitated by ultraviolet light or a radical initiator to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-chloro-3-methyl-1-butene may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-3-methylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in 4-chloro-3-methyl-1-butene can participate in addition reactions with reagents such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2).
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrogen Halides: Addition of hydrogen halides to the double bond typically occurs under mild conditions, often at room temperature.
Halogens: Halogenation reactions may require the presence of a solvent such as carbon tetrachloride (CCl4) to dissolve the halogen.
Oxidizing Agents: Oxidation reactions may involve reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed:
Addition of HCl: this compound reacts with HCl to form 4-chloro-3-methyl-2-chlorobutane.
Substitution with OH-: The substitution of the chlorine atom with hydroxide ions results in the formation of 4-hydroxy-3-methyl-1-butene.
Oxidation with KMnO4: Oxidation with potassium permanganate yields 4-chloro-3-methyl-1,2-butanediol.
Scientific Research Applications
4-chloro-3-methylbut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, may utilize 4-chloro-3-methyl-1-butene as a starting material.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-1-butene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals. These intermediates facilitate the addition or substitution processes, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- 3-Chloro-3-methyl-1-butene
- 1-Chloro-3-methyl-2-butene
- 4-Chloro-2-methyl-1-butene
Comparison: 4-chloro-3-methylbut-1-ene is unique due to the position of the chlorine atom and the double bond within its structure. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 3-chloro-3-methyl-1-butene, the reactivity and products formed may differ significantly due to the different positions of the functional groups.
Properties
CAS No. |
10524-01-3 |
|---|---|
Molecular Formula |
C5H9Cl |
Molecular Weight |
104.58 g/mol |
IUPAC Name |
4-chloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3,5H,1,4H2,2H3 |
InChI Key |
ZFXHRKNMXMGZNU-UHFFFAOYSA-N |
SMILES |
CC(CCl)C=C |
Canonical SMILES |
CC(CCl)C=C |
Synonyms |
4-Chloro-3-methyl-1-butene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


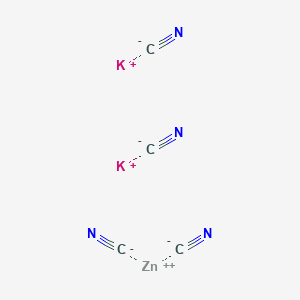
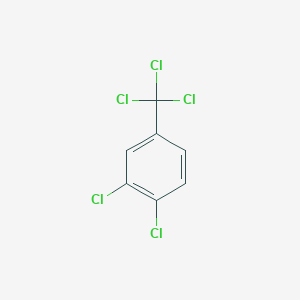
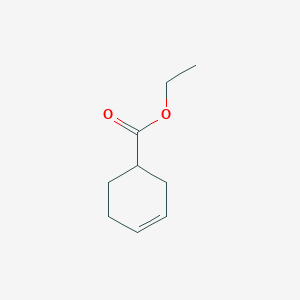
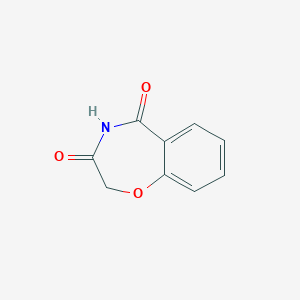
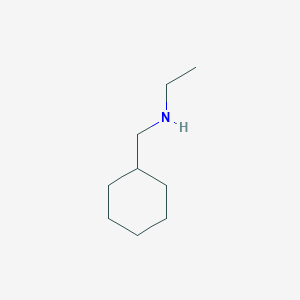
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
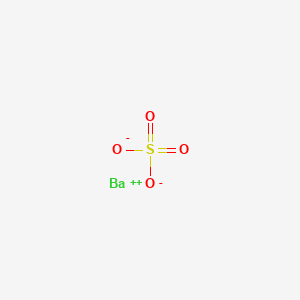
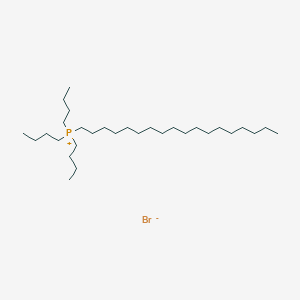
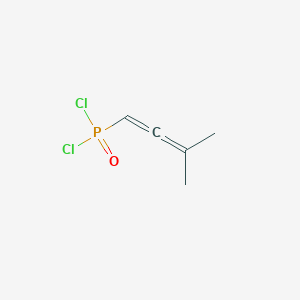
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
